molecular formula C9H8N2O4 B14856957 6-(Acetylamino)-4-formylpyridine-2-carboxylic acid

6-(Acetylamino)-4-formylpyridine-2-carboxylic acid

Cat. No.: B14856957
M. Wt: 208.17 g/mol
InChI Key: DDZAIZMGTLKOKU-UHFFFAOYSA-N
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Description

6-(Acetylamino)-4-formylpyridine-2-carboxylic acid is an organic compound with the molecular formula C8H8N2O3 It is a derivative of pyridinecarboxylic acid, featuring an acetylamino group at the 6-position, a formyl group at the 4-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Acetylamino)-4-formylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the acylation of 6-aminodeoxyvasicinone with acetic anhydride, followed by formylation using formic acid or formylating agents such as formic anhydride . The reaction typically occurs under mild conditions, with the use of solvents like toluene or ethanol to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale acylation and formylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(Acetylamino)-4-formylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The acetylamino group can undergo nucleophilic substitution reactions with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 6-(Acetylamino)-4-carboxypyridine-2-carboxylic acid.

    Reduction: 6-(Acetylamino)-4-hydroxymethylpyridine-2-carboxylic acid.

    Substitution: Various N-alkylated derivatives of this compound.

Scientific Research Applications

6-(Acetylamino)-4-formylpyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 6-(Acetylamino)-4-formylpyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active site residues, while the formyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Amino-4-formylpyridine-2-carboxylic acid: Lacks the acetyl group, making it less hydrophobic.

    6-Benzoylamino-4-formylpyridine-2-carboxylic acid: Contains a benzoyl group instead of an acetyl group, increasing its hydrophobicity and potential binding affinity.

Uniqueness

6-(Acetylamino)-4-formylpyridine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetylamino and formyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

6-acetamido-4-formylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H8N2O4/c1-5(13)10-8-3-6(4-12)2-7(11-8)9(14)15/h2-4H,1H3,(H,14,15)(H,10,11,13)

InChI Key

DDZAIZMGTLKOKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=N1)C(=O)O)C=O

Origin of Product

United States

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